molecular formula C19H15N3O5 B12002975 N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide

N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide

Cat. No.: B12002975
M. Wt: 365.3 g/mol
InChI Key: UVMSMQKUCXMQFI-KEBDBYFISA-N
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Description

N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is a complex organic compound that features a chromone moiety and a hydrazone linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with 4-oxo-4H-chromen-3-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary, but may involve acids, bases, or other catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-aryl/heteroaryl-4H-chromen-4-ones: These compounds share the chromone moiety and exhibit similar biological activities.

    2-(2-Phenylethyl)-4H-chromen-4-one Derivatives: These derivatives also contain the chromone structure and have been studied for their anti-inflammatory effects.

Uniqueness

N-(3-Methoxyphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone linkage and methoxyphenyl group differentiate it from other chromone derivatives, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N'-[(E)-(4-oxochromen-3-yl)methylideneamino]oxamide

InChI

InChI=1S/C19H15N3O5/c1-26-14-6-4-5-13(9-14)21-18(24)19(25)22-20-10-12-11-27-16-8-3-2-7-15(16)17(12)23/h2-11H,1H3,(H,21,24)(H,22,25)/b20-10+

InChI Key

UVMSMQKUCXMQFI-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=COC3=CC=CC=C3C2=O

Origin of Product

United States

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